molecular formula C7H5ClFNO2 B1454143 5-Chloro-1-fluoro-2-methyl-3-nitrobenzene CAS No. 1167056-41-8

5-Chloro-1-fluoro-2-methyl-3-nitrobenzene

Cat. No.: B1454143
CAS No.: 1167056-41-8
M. Wt: 189.57 g/mol
InChI Key: YSOBDYQLSRVAOD-UHFFFAOYSA-N
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Description

5-Chloro-1-fluoro-2-methyl-3-nitrobenzene (CAS 1167056-41-8) is a halogenated aromatic compound of high interest in scientific research and development. This compound serves as a versatile synthetic intermediate and building block in organic chemistry, particularly for the preparation of more complex molecules in pharmaceuticals and agrochemicals . Its molecular formula is C 7 H 5 ClFNO 2 and it has a molecular weight of 189.57 g/mol . This nitrobenzene derivative is characterized by the presence of multiple electron-withdrawing groups on the benzene ring, which significantly influences its reactivity and stability, making it a valuable substrate for nucleophilic substitution and reduction reactions . The nitro group can be reduced to an amino group, providing a pathway to anilines, which are crucial scaffolds in active pharmaceutical ingredients (APIs) . Furthermore, the halogen substituents (chloro and fluoro) offer distinct sites for further functionalization, allowing researchers to create a diverse array of derivatives . For safe handling, please note the associated hazard statements H301, H311, and H331, indicating that it is toxic if swallowed, in contact with skin, or if inhaled . The signal word is "Danger" . For product integrity, it is recommended to store the compound sealed in a dry environment at 2-8°C . Disclaimer: This product is intended for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-chloro-1-fluoro-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOBDYQLSRVAOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694629
Record name 5-Chloro-1-fluoro-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167056-41-8
Record name 5-Chloro-1-fluoro-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 5-chloro-1-fluoro-2-methyl-3-nitrobenzene typically involves multi-step aromatic substitution reactions starting from suitably substituted benzenes or benzoic acid derivatives. The key transformations include:

A common synthetic approach is to start from 2-fluorotoluene or 2-methylfluorobenzene, followed by nitration and chlorination steps in a controlled sequence to avoid undesired side reactions.

Stepwise Preparation Example

Step Reaction Type Reagents and Conditions Outcome
1 Nitration Mixed acid nitration (HNO3/H2SO4) at low temperature Introduction of nitro group at meta position relative to methyl or fluoro substituent
2 Chlorination Electrophilic aromatic substitution with Cl2 or N-chlorosuccinimide in presence of Lewis acid catalyst Selective chlorination at position 5
3 Fluorination Halogen exchange or nucleophilic aromatic substitution (if starting from chloro derivative) Introduction of fluorine substituent at position 1
4 Purification Recrystallization or column chromatography Isolation of pure this compound

Alternative Routes

Reaction Conditions and Optimization

Nitration

  • Typically conducted at 0–5 °C to avoid over-nitration.
  • Use of mixed acid (nitric acid and sulfuric acid) or nitrogen dioxide as nitrating agents.
  • Control of stoichiometry and temperature critical to direct substitution to the 3-position relative to methyl and halogen substituents.

Halogenation

  • Chlorination often carried out with N-chlorosuccinimide or Cl2 in the presence of FeCl3 or AlCl3 catalysts.
  • Fluorination can be achieved via nucleophilic aromatic substitution using KF or via diazonium salt intermediates.
  • Reaction times vary from 1 to 10 hours, with temperatures ranging from room temperature to 80 °C depending on reagents.

Purification Techniques

  • Column Chromatography : Silica gel columns with gradient elution (hexane/ethyl acetate) effectively separate the target compound from nitro-containing byproducts.
  • Recrystallization : Ethanol or methanol recrystallization provides high purity crystals.
  • Filtration and Washing : Removal of inorganic salts and side products post-reaction is vital.

Research Findings and Data Summary

Yield and Purity

Step Typical Yield (%) Purity (%) Notes
Nitration 85–90 >95 Controlled temperature essential
Chlorination 80–88 >90 Catalyst choice affects selectivity
Fluorination 75–85 >90 Diazonium route improves selectivity
Overall Yield 50–65 >95 Multi-step losses accounted

Spectroscopic Confirmation

  • ¹H NMR : Aromatic protons show characteristic splitting due to fluorine coupling; methyl protons appear as a singlet near 2.3 ppm.
  • ¹³C NMR : Signals shifted downfield for carbons adjacent to chloro and nitro groups.
  • IR Spectroscopy : Strong nitro group peaks near 1520 cm⁻¹ and ester C=O (if present) near 1700 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak consistent with C7H5ClFNO2 (molecular weight ~185 g/mol).

Comparative Analysis with Related Compounds

Compound Key Substituents Preparation Complexity Reactivity Notes
This compound Cl (5), F (1), CH3 (2), NO2 (3) Moderate Balanced electron-withdrawing/donating groups
5-Chloro-2-fluoro-3-nitrobenzoate (ester) Cl, F, NO2, methyl ester group Higher (esterification step) Ester group adds additional reactivity
5-Chloro-2-nitroaniline Cl, NO2, NH2 Lower Amino group introduces different reactivity

Chemical Reactions Analysis

5-Chloro-1-fluoro-2-methyl-3-nitrobenzene undergoes various types of chemical reactions, including:

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

5-Chloro-1-fluoro-2-methyl-3-nitrobenzene is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it a valuable building block in organic chemistry. For instance, it can undergo:

  • Reduction : The nitro group can be converted to an amino group using reducing agents like hydrogen gas in the presence of catalysts such as palladium on carbon.
  • Substitution : The halogen atoms (chlorine and fluorine) can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
  • Oxidation : The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromium trioxide.

Biological Research

Biochemical Probes

In biological research, this compound serves as a probe for studying enzyme interactions and biochemical pathways. Its ability to interact with various biological molecules allows researchers to investigate the mechanisms of action of different enzymes and proteins. This compound's nitro group can participate in redox reactions, influencing enzyme activity and cellular signaling pathways.

Industrial Applications

Production of Agrochemicals and Dyes

The compound is also significant in industrial applications, particularly in the production of agrochemicals and dyes. Its derivatives are used to synthesize pesticides and herbicides, contributing to agricultural productivity. Moreover, it plays a role in the dye industry, where its chemical properties facilitate the creation of colorants for textiles and other materials .

Case Study 1: Enzyme Interaction Studies

A study explored the interaction of this compound with specific enzymes involved in metabolic pathways. The compound was used to assess its effects on enzyme kinetics and substrate specificity. Results indicated that modifications to the nitro group significantly altered enzyme activity, demonstrating its potential as a biochemical tool .

Case Study 2: Synthesis of Pesticides

In another application, researchers synthesized a range of pesticides using this compound as a starting material. The study highlighted the efficiency of this compound in producing effective agrochemicals while minimizing environmental impact through innovative synthesis methods that reduce waste byproducts .

Mechanism of Action

The mechanism of action of 5-Chloro-1-fluoro-2-methyl-3-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the halogen atoms can engage in halogen bonding with biological molecules. These interactions can affect enzyme activity, protein folding, and cellular signaling pathways .

Comparison with Similar Compounds

Substituent Variations in Halogenated Nitroaromatics

The following compounds share structural similarities but differ in substituent type, position, or number:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene Br (5), Cl (1), F (2), NO₂ (3) C₆H₂BrClFNO₂ 254.44 Bromine replaces methyl; lower steric bulk
1-Chloro-2,3-difluoro-4-nitrobenzene Cl (1), F (2,3), NO₂ (4) C₆H₂ClF₂NO₂ 193.54 Difluoro substitution; nitro at position 4
5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene Cl (5), F (1), OCH₃ (2), NO₂ (3) C₇H₅ClFNO₃ 217.57 Methoxy replaces methyl; increased polarity
5-Chloro-2-nitrobenzotrifluoride Cl (5), NO₂ (2), CF₃ (position varies) C₇H₃ClF₃NO₂ 239.55 Trifluoromethyl group; altered electronic effects
5-Chloro-2-iodo-1-methyl-3-nitrobenzene Cl (5), I (2), CH₃ (1), NO₂ (3) C₇H₅ClINO₂ 289.48 Iodo substitution; higher molecular weight

Key Observations

  • Electronic Effects :
    • Bromine (in 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene) increases molecular weight and polarizability compared to the methyl group in the target compound.
    • Trifluoromethyl groups (e.g., in nitrobenzotrifluorides) introduce strong electron-withdrawing effects, enhancing electrophilic substitution resistance.
  • Steric Effects :
    • Methoxy (in 5-chloro-1-fluoro-2-methoxy-3-nitrobenzene) provides steric hindrance similar to methyl but with added hydrogen-bonding capacity.
    • Iodo substitution (in 5-chloro-2-iodo derivatives) increases steric bulk and may reduce reaction rates in nucleophilic substitutions.
  • Hazard Profiles :
    • Compounds with methoxy or trifluoromethyl groups (e.g., 5-chloro-1-fluoro-2-methoxy-3-nitrobenzene) exhibit warnings for skin/eye irritation (H315, H319) and respiratory hazards (H335). Similar hazards are expected for the target compound due to shared nitro and halogen functionalities.

Biological Activity

5-Chloro-1-fluoro-2-methyl-3-nitrobenzene (C7H5ClFNO2) is an organic compound notable for its diverse biological activities and applications in synthetic chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with chlorine (Cl), fluorine (F), a methyl group (CH3), and a nitro group (NO2). The specific arrangement of these substituents contributes to its unique reactivity and biological properties. The molecular weight of the compound is approximately 189.57 g/mol, with a predicted density of 1.417 g/cm³ and a boiling point estimated at 266.3 °C.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound serves as a probe in biochemical assays, particularly in studying enzyme interactions. Its nitro group can participate in redox reactions, while the halogen atoms can engage in halogen bonding with biological molecules, affecting enzyme activity and cellular signaling pathways.
  • Substitution Reactions : The halogen atoms (Cl and F) are susceptible to nucleophilic substitution reactions, allowing for further chemical modifications that can enhance biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that chlorinated and fluorinated derivatives can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) strains. The mechanism involves targeting penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis .

Compound NameMIC Value (μg/mL)Activity Against
This compoundTBDMRSA
Compound A31.25MRSA
Compound B≥15.625MRSA

Toxicological Studies

Toxicological assessments have demonstrated that this compound exhibits toxicity to aquatic organisms such as Daphnia magna and Tetrahymena pyriformis. These findings suggest potential environmental risks associated with the compound's use, highlighting the need for careful handling and disposal .

Study on Enzyme Inhibition

A recent study explored the effects of this compound on various enzymes involved in bacterial cell wall biosynthesis. The compound was found to inhibit the activity of PBPs, leading to impaired cell wall integrity in MRSA strains. This inhibition correlated with increased susceptibility to β-lactam antibiotics, indicating a potential therapeutic application in overcoming antibiotic resistance .

Environmental Impact Assessment

Another investigation assessed the environmental impact of this compound, focusing on its toxicity to freshwater ecosystems. Results indicated significant adverse effects on aquatic life, prompting recommendations for regulatory measures to mitigate pollution risks associated with this compound .

Q & A

Basic Research Questions

Q. How can 5-chloro-1-fluoro-2-methyl-3-nitrobenzene be identified and characterized in a laboratory setting?

  • Methodology : Use spectroscopic techniques such as ¹H/¹³C NMR to confirm substituent positions, FT-IR to identify nitro (NO₂) and chloro (C-Cl) functional groups, and mass spectrometry (MS) to verify molecular weight (189.0015 g/mol) . Cross-reference with CAS numbers 93601-85-5 and 101403-24-1 for database validation .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodology : Start with a substituted benzene precursor (e.g., 2-methyl-5-chloro-1-fluorobenzene) and perform nitration using a HNO₃/H₂SO₄ mixture. Monitor reaction temperature (<50°C) to avoid over-nitration. Purify via recrystallization (solvent: ethanol/water) and confirm purity via HPLC (>97% by HLC) .

Q. What safety precautions are critical when handling this compound?

  • Methodology : Follow SDS guidelines for nitroaromatics: use explosion-proof equipment, avoid heat/sparks, and wear PPE (nitrile gloves, goggles). Store in a cool, dry place away from reducing agents. Dispose of waste via certified hazardous waste contractors .

Advanced Research Questions

Q. How does the electronic interplay between substituents influence electrophilic substitution reactivity?

  • Methodology : Use computational modeling (DFT calculations) to analyze electron density distribution. The nitro group (-NO₂) acts as a strong meta-director, while the methyl (-CH₃) group is ortho/para-directing. Experimentally, perform bromination or sulfonation to validate predicted regioselectivity .

Q. How can contradictory data on decomposition pathways be resolved?

  • Methodology : Conduct thermogravimetric analysis (TGA) and DSC to study thermal stability. Compare decomposition products (e.g., NOx gases) under inert vs. oxidative conditions. Replicate conflicting studies while controlling for humidity, light, and impurities .

Q. What strategies optimize yield in multi-step syntheses involving this compound as an intermediate?

  • Methodology : Design orthogonal protection-deprotection schemes. For example, reduce the nitro group to an amine (using H₂/Pd-C) while retaining halogens. Monitor reaction progress via TLC and optimize stoichiometry using DoE (Design of Experiments) .

Q. How does steric hindrance from the methyl group affect coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology : Compare coupling efficiency with/without methyl substitution. Use X-ray crystallography or NOE NMR to assess steric effects. Test alternative catalysts (e.g., PdCl₂(dppf)) to improve reactivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-1-fluoro-2-methyl-3-nitrobenzene
Reactant of Route 2
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5-Chloro-1-fluoro-2-methyl-3-nitrobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.